2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
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Overview
Description
2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. The starting materials often include halogenated phenols and benzene derivatives. The reaction conditions may involve the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to facilitate the desired substitutions and additions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve the desired purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups present.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different halogenated derivatives, while reduction of the nitro group will produce an amine derivative.
Scientific Research Applications
2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a nitro group allows it to form strong interactions with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-nitrophenol
- 2-(2-Bromo-4-fluoro-6-nitrophenoxy)propanoic acid
- (2-Bromo-4-fluoro-6-nitrophenoxy)acetic acid
Uniqueness
2-(2-Bromo-4-fluoro-6-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to its specific combination of halogen atoms and functional groups, which impart distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C13H4BrF6NO3 |
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Molecular Weight |
416.07 g/mol |
IUPAC Name |
2-(2-bromo-4-fluoro-6-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H4BrF6NO3/c14-7-3-6(15)4-10(21(22)23)11(7)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H |
InChI Key |
QYGFZPMMLJSHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Br)F)[N+](=O)[O-])F)C(F)(F)F |
Origin of Product |
United States |
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